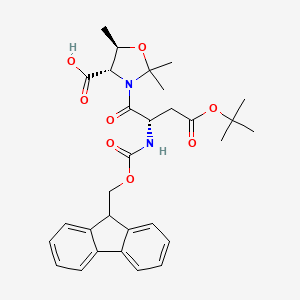
Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH
Übersicht
Beschreibung
“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a synthetic peptide . It consists of a dipeptide in which the serine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .
Synthesis Analysis
This pseudoproline dipeptide is a very effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptides containing the Asp-Ser dipeptide motif .Molecular Structure Analysis
The molecular formula of “Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is C30H36N2O8 . The molecular weight is 552.6 g/mol . The InChI code is1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 . Physical And Chemical Properties Analysis
“Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH” is a white to off-white powder . It has a molecular weight of 552.6 g/mol and a molecular formula of C30H36N2O8 .Wissenschaftliche Forschungsanwendungen
Protein Synthesis
“Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH” is used in the field of protein synthesis . The compound is used as a building block in the creation of larger protein structures. It’s particularly useful because it can be selectively deprotected, allowing for the creation of complex protein structures .
Ubiquitination Studies
This compound has been used in studies related to ubiquitination . Ubiquitination is a process where a protein called ubiquitin is attached to other proteins, altering their function. This compound can be used to create ubiquitinated protein probes with well-defined structures, which are crucial for understanding the function of ubiquitination in biological processes .
Post-Translational Modification Probes
The compound can be used to create probes for studying post-translational modifications . These are changes made to proteins after they have been formed, and they play a crucial role in many biological processes. The ability to create specific probes allows researchers to study these modifications in detail .
Isopeptide Bond Formation
“Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH” has been used in the formation of isopeptide bonds . These are peptide bonds that form between a carboxyl group and an amino group that are not on the terminal amino acids of the peptide chain. This is particularly useful in the study of proteins like ubiquitin, which forms isopeptide bonds .
Chemical Biology
In the field of chemical biology, this compound is used for the synthesis of complex molecules . Its specific structure and properties make it a valuable tool for creating molecules with precise structures .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that such compounds are often used in the synthesis of complex proteins .
Mode of Action
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a synthetic compound used in solid-phase peptide synthesis . The first amino acid, Fmoc-Asp(Otbu), is coupled with MSNT and 1-methylimidazole in DCM for 1 hour. The Fmoc group is then deprotected by treatment with 20% piperidine in DMF for 15 minutes .
Biochemical Pathways
It’s known that such compounds are often used in the synthesis of ubiquitinated proteins . Ubiquitination is a major post-translational modification in Eukaryotes and is involved in nearly all biological processes, including protein degradation, DNA repair, and cell signaling .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
The result of the action of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is the formation of complex proteins or peptides. In the context of ubiquitinated proteins, it contributes to the formation of the “Ub code”, a structural diversity that allows for a variety of biological processes .
Action Environment
The action of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is influenced by the environment in which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the synthesis .
Eigenschaften
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102967 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920519-32-0 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)
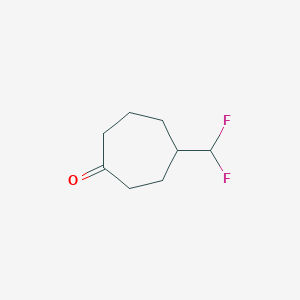

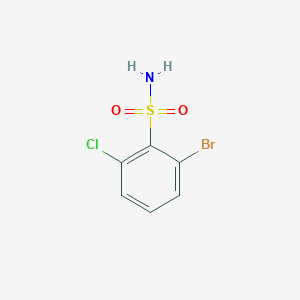
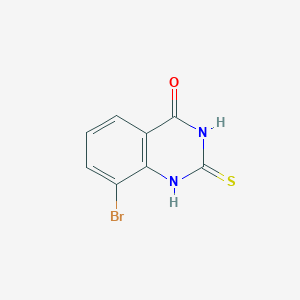


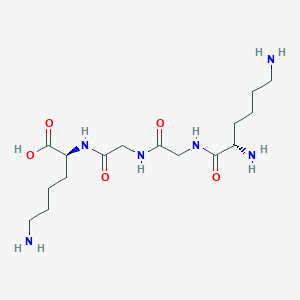
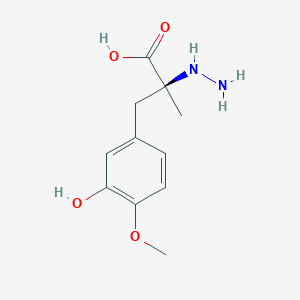

![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
